molecular formula C12H8FN3O3S B3035910 6-Amino-5-[(4-fluorophenyl)sulfonyl]-2-hydroxynicotinonitrile CAS No. 338774-49-5

6-Amino-5-[(4-fluorophenyl)sulfonyl]-2-hydroxynicotinonitrile

Cat. No. B3035910
CAS RN: 338774-49-5
M. Wt: 293.28 g/mol
InChI Key: VLYCSYJSOFIBIL-UHFFFAOYSA-N
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Description

6-Amino-5-[(4-fluorophenyl)sulfonyl]-2-hydroxynicotinonitrile is a compound with a variety of applications in scientific research. It is a white crystalline solid with a molecular weight of 293.2 g/mol and a melting point of 134-136°C. This compound is widely used in the synthesis of various organic compounds, such as vitamin B3 derivatives, as well as in the study of biochemical and physiological processes. In

Scientific Research Applications

Chemical Synthesis and Modification

  • Synthesis in Carbohydrate Chemistry : The related compound 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) has been used for the protection of hydroxyl groups in carbohydrate chemistry. It has been evaluated for its ability to be cleaved under mild basic conditions and its stability under acidic conditions, demonstrating its utility in synthetic chemistry (Spjut, Qian, & Elofsson, 2010).

  • Modification of Membranes : Amino-reactive reagents, including compounds similar to 6-Amino-5-[(4-fluorophenyl)sulfonyl]-2-hydroxynicotinonitrile, have been used to modify anion and cation permeability in human red blood cells. These modifications involve interactions with protein barriers in the cell membrane, demonstrating the compound's potential in biochemistry and cellular biology (Knauf & Rothstein, 1971).

Applications in Material Science

  • Nanofiltration Membrane Development : Similar fluorine/phosphorus substituted compounds have been used in the synthesis of thin-film composite nanofiltration membranes. These membranes show improved water flux and dye treatment capabilities, indicating potential applications in water purification and environmental engineering (Liu et al., 2012).

  • Polyethersulfone Modification : An amino-substituted polyethersulfone was synthesized using a compound similar to 6-Amino-5-[(4-fluorophenyl)sulfonyl]-2-hydroxynicotinonitrile, indicating its relevance in the development of functionalized polymers. These polymers have potential applications in filtration and other industrial processes (Yi et al., 2012).

Environmental and Agricultural Applications

  • Herbicide Development : The introduction of fluorine atoms into certain compounds, similar in structure to 6-Amino-5-[(4-fluorophenyl)sulfonyl]-2-hydroxynicotinonitrile, has led to significant changes in herbicidal properties. This suggests potential applications in agriculture and environmental management (Hamprecht, Würzer, & Witschel, 2004).

  • Environmental Impact Assessment : Studies on fluorotelomer sulfonic acid, a related compound, in pumpkins demonstrate the bioaccumulative ability and biotransformation in plants. This research is crucial for understanding the environmental impact of such compounds (Zhao et al., 2019).

Safety and Hazards

While specific safety data for 6-Amino-5-[(4-fluorophenyl)sulfonyl]-2-hydroxynicotinonitrile is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding inhalation, contact with skin or eyes, and ensuring adequate ventilation .

properties

IUPAC Name

6-amino-5-(4-fluorophenyl)sulfonyl-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O3S/c13-8-1-3-9(4-2-8)20(18,19)10-5-7(6-14)12(17)16-11(10)15/h1-5H,(H3,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYCSYJSOFIBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)C2=C(NC(=O)C(=C2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601140384
Record name 6-Amino-5-[(4-fluorophenyl)sulfonyl]-1,2-dihydro-2-oxo-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-[(4-fluorophenyl)sulfonyl]-2-hydroxynicotinonitrile

CAS RN

338774-49-5
Record name 6-Amino-5-[(4-fluorophenyl)sulfonyl]-1,2-dihydro-2-oxo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338774-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-5-[(4-fluorophenyl)sulfonyl]-1,2-dihydro-2-oxo-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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